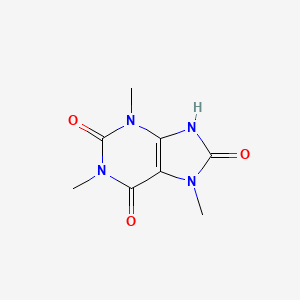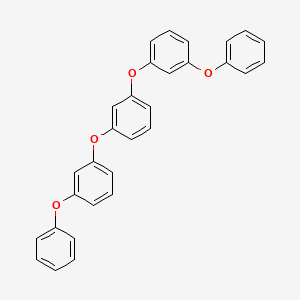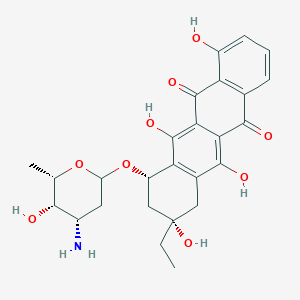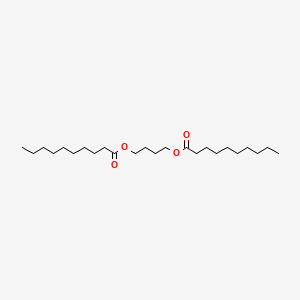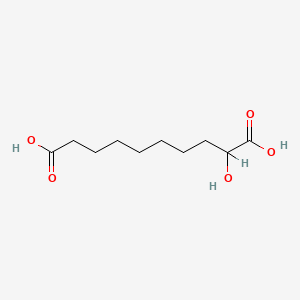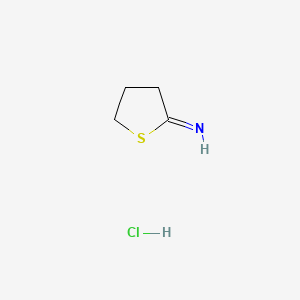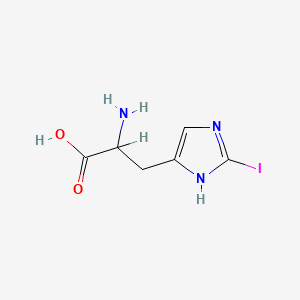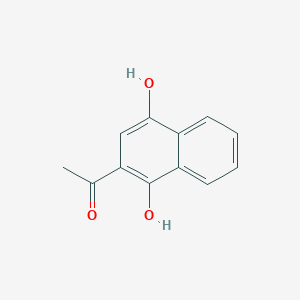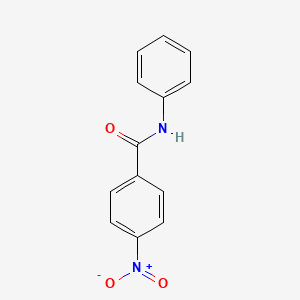
4-硝基苯甲酰胺
概述
描述
Molecular Structure Analysis
The molecular structure of 4-Nitrobenzanilide can be represented by the InChI string:InChI=1S/C13H10N2O3/c16-13(10-4-2-1-3-5-10)14-11-6-8-12(9-7-11)15(17)18/h1-9H,(H,14,16) . This compound has a rotatable bond count of 2 . Physical And Chemical Properties Analysis
4-Nitrobenzanilide has a molecular weight of 242.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The XLogP3 of the compound is 2.4 .科学研究应用
酶促水解研究
4-硝基苯甲酰胺已被用于研究酰胺键的酶促水解。它作为纳豆激酶和胰蛋白酶等蛋白酶的比色底物,这些酶是水解肽键的酶。 这些研究对于了解蛋白酶的动力学和催化能力至关重要 .
化学合成
在有机化学中,4-硝基苯甲酰胺是一种有价值的试剂。它作为从酰氯合成芳香酰胺的中间体。 此过程是生产包括药物在内的各种有机化合物的基础 .
药物研究
4-硝基苯甲酰胺在药物研究中得到应用。它已参与三有机锡(IV)配合物的合成,这些配合物具有抗菌和抗精子生成活性。 这些配合物在开发新药和治疗方法方面具有潜在用途 .
光化学研究
该化合物用于光化学研究,特别是研究光弗里希重排。 该反应对于制备2-羟基和2-氨基苯甲酮具有重要意义,这些化合物在药物化学中具有价值 .
工业应用
在工业环境中,4-硝基苯甲酰胺主要用于研究和开发目的。它不适用于医药、家用或其他用途。 它的处理和安全措施记录齐全,以确保在研发环境中正确使用 .
光谱学
4-硝基苯甲酰胺由于其独特的紫外/可见吸收光谱,被用于光谱研究。 这使研究人员能够研究其电子结构和反应性,这对各种分析应用有利 .
安全和危害
In case of contact with 4-Nitrobenzanilide, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
作用机制
Mode of Action
It is known that the compound undergoes a photochemical reaction . This process involves a homolytic cleavage of the C-NH bond from its singlet excited state, generating radical pairs entrapped in a solvent cage . The recombination of these radicals through [1,3], [1,5]-migration mainly affords the o- and p-rearranged photoproducts .
Biochemical Pathways
The photochemical reaction of the compound suggests that it may influence pathways involving radical species
Result of Action
Given its photochemical properties, it is plausible that the compound could induce changes at the molecular and cellular levels through the generation of radical species
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Nitrobenzanilide. For instance, the solvent in which the compound is dissolved can affect the product distribution, chemical yields, and rate of formation of the photoproducts . Additionally, the electronic effects of substituents on the compound can also influence these parameters .
生化分析
Biochemical Properties
4-Nitrobenzanilide plays a significant role in biochemical reactions, particularly in the study of enzymatic hydrolysis. It has been used as a substrate to investigate the activity of serine proteases such as nattokinase, trypsin, and pepsin . These enzymes are known to hydrolyze peptide bonds, and their interaction with 4-Nitrobenzanilide provides insights into their catalytic mechanisms. Studies have shown that none of these proteases were able to hydrolyze the amide bond in 4-Nitrobenzanilide . This suggests that the compound’s amide bond is less reactive compared to other similar substrates.
Cellular Effects
The effects of 4-Nitrobenzanilide on various types of cells and cellular processes are not extensively documented. Its role as a substrate in enzymatic reactions implies that it may influence cell function by interacting with specific enzymes. For instance, the inability of serine proteases to hydrolyze 4-Nitrobenzanilide suggests that it may not significantly impact cell signaling pathways, gene expression, or cellular metabolism through these enzymes .
Molecular Mechanism
At the molecular level, 4-Nitrobenzanilide exerts its effects primarily through its interactions with enzymes. The compound’s amide bond is a key site for potential hydrolysis by proteases. The lack of hydrolysis by nattokinase, trypsin, and pepsin indicates that 4-Nitrobenzanilide’s amide bond is less susceptible to enzymatic cleavage . This resistance to hydrolysis may be due to the specific electronic and steric properties of the nitro group attached to the benzene ring.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 4-Nitrobenzanilide over time are important factors to consider. The compound’s resistance to enzymatic hydrolysis suggests that it remains stable under conditions where other similar substrates might degrade. Long-term studies on 4-Nitrobenzanilide’s effects on cellular function are limited, but its stability makes it a useful tool for prolonged biochemical experiments .
属性
IUPAC Name |
4-nitro-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-13(14-11-4-2-1-3-5-11)10-6-8-12(9-7-10)15(17)18/h1-9H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBREZOWOLOPLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188171 | |
| Record name | 4-Nitrobenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3460-11-5 | |
| Record name | 4-Nitrobenzanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3460-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrobenzanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3460-11-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitrobenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrobenzanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Nitrobenzanilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AK7AE35SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of 4-nitrobenzanilide and what is its significance in protease research?
A1: 4-Nitrobenzanilide (4-nitro-N-phenylbenzamide) is a synthetic compound consisting of a benzamide core with a nitro group at the para position of the benzoyl ring and an aniline substituent on the amide nitrogen. While structurally similar to other nitroanilide substrates used in protease research, research suggests that several serine proteases, including nattokinase, trypsin, and pepsin, were unable to hydrolyze the amide bond in 4-nitrobenzanilide. [] This finding suggests that the electron-withdrawing nitro group at the para position of the benzoyl ring may significantly reduce the reactivity of the amide bond towards enzymatic hydrolysis.
Q2: Have there been any computational studies investigating the low reactivity of 4-nitrobenzanilide with proteases?
A2: Yes, computational studies suggest that the inability of certain proteases to hydrolyze the amide bond in 4-nitrobenzanilide is likely due to differences in amide reactivity between 4-nitrobenzanilide and other substrates, rather than differences in binding affinity to each protease. [] This highlights the importance of considering both binding affinity and inherent reactivity when designing substrates for enzymatic assays.
Q3: Beyond protease research, has 4-nitrobenzanilide been investigated in other chemical reactions?
A3: Yes, 4-nitrobenzanilide has been studied in the context of basic methanolysis reactions. [] Researchers observed a linear Hammett plot when examining the rate constants for this reaction with substituted 4'-nitrobenzanilides, indicating that electron-withdrawing substituents on the aniline ring accelerate the reaction rate. This information contributes to a broader understanding of the reactivity of 4-nitrobenzanilide and its derivatives in various chemical transformations.
Q4: Has 4-nitrobenzanilide been utilized in the synthesis of any other compounds?
A4: Yes, 4-nitrobenzanilide serves as a crucial starting material for synthesizing triorganotin(IV) complexes with potential antimicrobial and antispermatogenic activities. [] Researchers successfully synthesized a series of these complexes by reacting 4-nitrobenzanilide with semicarbazone or thiosemicarbazone ligands and various triorganotin(IV) compounds. This example demonstrates the potential of 4-nitrobenzanilide as a building block for developing new compounds with interesting biological properties.
Q5: Are there any reported instances of 4-nitrobenzanilide undergoing rearrangement reactions?
A5: Yes, 4-nitrobenzanilide has been shown to undergo Orton rearrangement in the presence of iron (III) chloride-hydrogen chloride complex (FeCl3-HCl). [] This reaction yields 2-chloro and 4-chlorobenzanilides as rearrangement products. Interestingly, the reaction rate and product distribution varied significantly depending on the substituents on the aniline ring, indicating a strong influence of electronic effects on the reaction pathway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


